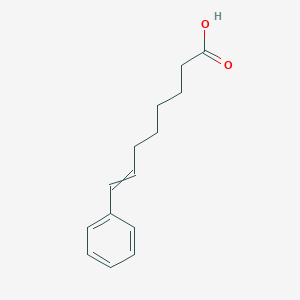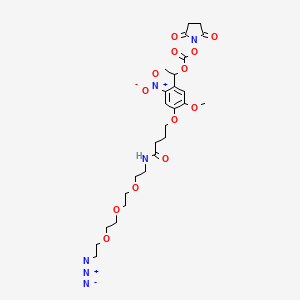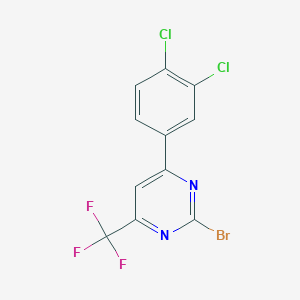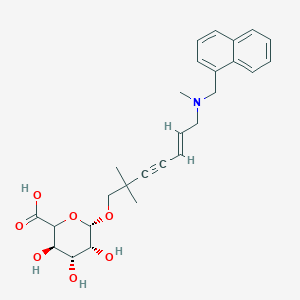
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline is an organic compound that features a bromine atom, a methyl group, and a piperazine ring attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline typically involves the following steps:
Methylation: The addition of a methyl group to the aniline core.
Piperazine Substitution: The attachment of a 4-methylpiperazine group to the aniline ring.
A common synthetic route involves the bromination of 2-methyl-6-nitroaniline followed by reduction to form 2-methyl-6-bromoaniline. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and methyl groups may also influence the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-(4-methylpiperazin-1-yl)aniline: Similar structure but with different substitution patterns.
3-(4-methylpiperazin-1-yl)aniline: Lacks the bromine atom and methyl group.
4-(4-methylpiperazin-1-yl)aniline: Similar but without the bromine and methyl groups.
Uniqueness
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The presence of the bromine atom and the piperazine ring makes it particularly valuable for medicinal chemistry applications .
Eigenschaften
Molekularformel |
C12H18BrN3 |
|---|---|
Molekulargewicht |
284.20 g/mol |
IUPAC-Name |
3-bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H18BrN3/c1-9-10(13)3-4-11(12(9)14)16-7-5-15(2)6-8-16/h3-4H,5-8,14H2,1-2H3 |
InChI-Schlüssel |
XLPIRXSASJZJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1N)N2CCN(CC2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


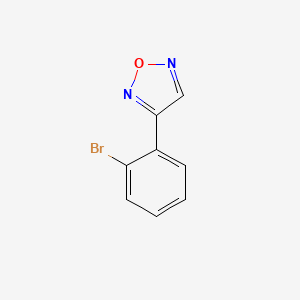
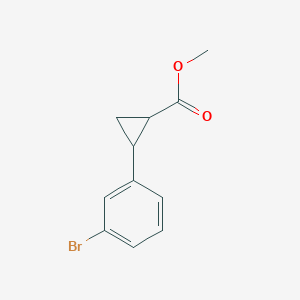
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)

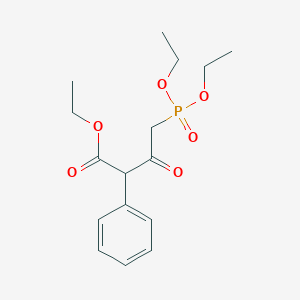

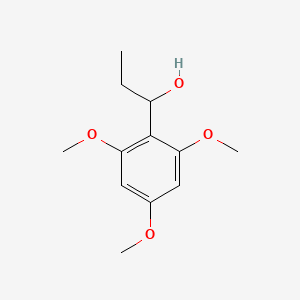
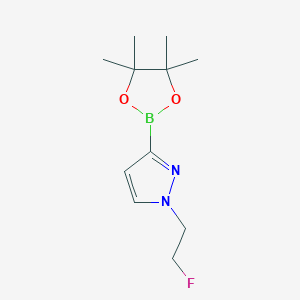
![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)
